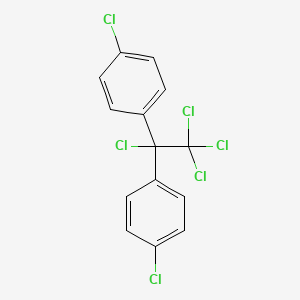

Tetrachloro DDT

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrachloro DDT can be synthesized via the photo-induced chlorination of DDT. This process involves exposing DDT to ultraviolet light in the presence of chlorine gas, leading to the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: The industrial production of this compound involves the reaction of chloral hydrate with chlorobenzene in the presence of sulfuric acid. This method is similar to the production of DDT, with additional chlorination steps to achieve the tetrachloro derivative .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrachloro DDT undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tetrachloro-diphenyldichloroethylene (DDE) and other metabolites.

Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Tetrachloro DDE and other chlorinated metabolites.

Reduction: Less chlorinated derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Tetrachloro DDT serves as a precursor in the synthesis of other organochlorine compounds. It can be synthesized through photo-induced chlorination of DDT, where ultraviolet light and chlorine gas facilitate the substitution of hydrogen atoms with chlorine atoms. This method enhances the compound's utility in creating derivatives that may have specific applications in pest control and other chemical processes.

Biological Research

Research into the biological effects of this compound has highlighted its potential as a model compound for understanding the behavior of similar organochlorine pesticides. Studies have focused on its toxicity and environmental persistence, contributing to a broader understanding of how chlorinated compounds interact with biological systems. Notably, this compound has been linked to endocrine disruption, raising concerns about its implications for human health .

Pest Control

This compound has been explored for its effectiveness in pest control applications. Its mechanism of action involves disrupting the nervous system of insects by acting on sodium channels in nerve cells, leading to paralysis and death. This property makes it a candidate for developing more effective pesticide formulations that require smaller amounts of active ingredients while minimizing environmental impact .

Environmental Studies

Although this compound is associated with adverse environmental effects, studies continue to examine its persistence and degradation in various ecosystems. Understanding how this compound interacts with soil and water can inform remediation efforts and help assess long-term ecological impacts .

Health Implications

Research has indicated that exposure to this compound may have lasting health effects across generations. Studies have shown links between maternal exposure to DDT compounds and increased risks for breast cancer and obesity in offspring. These findings underscore the importance of examining the long-term health implications associated with exposure to organochlorine pesticides .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for organochlorine compounds | Synthesized via photo-induced chlorination |

| Biological Research | Toxicity and environmental persistence research | Linked to endocrine disruption; potential model for pesticide behavior |

| Pest Control | Effective insecticide mechanism | Disrupts insect nervous systems; potential for reduced dosage formulations |

| Environmental Studies | Persistence and degradation studies | Important for assessing ecological impacts |

| Health Implications | Long-term health effects from exposure | Links to breast cancer and obesity across generations |

Case Study 1: Efficacy Against Insect Populations

A recent study compared the effectiveness of different crystalline forms of DDT against fruit flies, revealing that a newly discovered crystal form was more effective than traditional forms. This suggests that optimizing pesticide formulations could reduce environmental impact while maintaining efficacy .

Case Study 2: Intergenerational Health Risks

A longitudinal study tracked health outcomes across three generations linked to maternal exposure to DDT. Findings indicated increased risks for breast cancer and obesity among descendants, emphasizing the need for further investigation into the transgenerational effects of chemical exposure .

Mécanisme D'action

Tetrachloro DDT exerts its effects primarily by disrupting the nervous system of insects. It acts on the sodium channels in nerve cells, causing prolonged depolarization and leading to paralysis and death of the insect . The compound’s high lipophilicity allows it to accumulate in fatty tissues, contributing to its persistence in the environment and bioaccumulation in organisms .

Comparaison Avec Des Composés Similaires

Dichlorodiphenyltrichloroethane (DDT): The parent compound of Tetrachloro DDT, widely known for its insecticidal properties.

Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT, known for its persistence and bioaccumulation.

Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT, with similar environmental and toxicological properties.

Uniqueness of this compound: this compound is unique due to its higher degree of chlorination compared to DDT and its metabolites. This increased chlorination enhances its persistence and potential for bioaccumulation. it also reduces its insecticidal efficacy compared to DDT .

Activité Biologique

Tetrachloro DDT, a derivative of dichlorodiphenyltrichloroethane (DDT), has been a subject of extensive research due to its persistent biological activity and potential health effects. This article explores the biological mechanisms, toxicological profiles, and the implications of exposure to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chlorinated aromatic structure, which contributes to its stability and bioaccumulation in ecological systems. The chemical formula is , with significant lipophilicity leading to accumulation in fatty tissues.

This compound exerts its biological effects primarily through endocrine disruption. It mimics estrogenic activity, affecting hormonal balance in various organisms.

- Estrogen Receptor Modulation : Studies have shown that this compound binds to estrogen receptors, potentially leading to abnormal reproductive development in wildlife and humans .

- Neurotoxicity : Research indicates that exposure can lead to neurodevelopmental issues, particularly in developing fetuses and children .

- Immunotoxicity : this compound has been associated with immunosuppressive effects, impacting the immune response and increasing susceptibility to infections .

Toxicological Profile

The toxicological profile of this compound highlights its adverse health effects across different exposure scenarios:

Case Study 1: In Utero Exposure and Breast Cancer Risk

A significant study involving 9,300 daughters from the Child Health and Development Studies cohort found a correlation between in utero exposure to DDT and an increased risk of breast cancer later in life. The study identified 118 cases of breast cancer among participants who had measurable levels of DDT during gestation. This underscores the long-term health implications of early exposure to endocrine disruptors like this compound .

Case Study 2: Wildlife Impact

Research has documented significant reproductive failures in bird populations exposed to DDT residues. For instance, the thinning of eggshells in raptors has been attributed to the metabolite p,p'-DDE, which inhibits calcium transport, leading to decreased reproductive success . This effect illustrates the ecological ramifications of this compound exposure.

Environmental Persistence and Exposure

Despite being banned in many countries, this compound persists in the environment due to its resistance to degradation. Residues have been found in soils and water bodies globally, particularly in regions where it continues to be used for vector control against diseases like malaria .

Propriétés

IUPAC Name |

1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl6/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQCINXYMZALAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189134 | |

| Record name | alpha-Chloro-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-45-9 | |

| Record name | Chlorine-DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloro DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Chloro-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLORO DDT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21NVG7T517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrachloro DDT, often referred to as DDT, interact with insects and what are the downstream effects?

A1: DDT acts as a neurotoxin in insects, primarily targeting the nervous system. [, , ] While its exact mechanism is not fully elucidated, it is believed to disrupt the normal function of sodium channels in neurons, leading to repetitive nerve impulses and ultimately paralysis and death. [, ]

Q2: The provided research mentions insect resistance to DDT. Can you elaborate on the development of resistance and its implications?

A2: Yes, several studies highlight the development of resistance to DDT in various insect species, including the bollworm (Heliothis zea) and the tobacco budworm (Heliothis virescens). [, , ] This resistance is often characterized by a significant increase in the lethal dose (LD50) required to kill 50% of the insect population. [, ] This has significant implications for pest control, as DDT's effectiveness is reduced, necessitating higher doses or alternative insecticides. [, , ]

Q3: What is the environmental fate of DDT and why is this a concern?

A4: DDT is known for its persistence in the environment and its ability to bioaccumulate in organisms and magnify up the food chain. [] This means that even small amounts released into the environment can reach high concentrations in top predators, including humans. [] This biomagnification raises concerns about potential long-term ecological and human health impacts. []

Q4: What analytical methods are employed to study the distribution and accumulation of DDT in organisms?

A5: Research on Herring Gulls (Larus argentatus) used to study DDT bioaccumulation often involves analyzing tissues like liver and eggs to determine the concentration of DDT and its metabolites. [] These analyses likely employ techniques like gas chromatography coupled with mass spectrometry (GC-MS), which is commonly used for identifying and quantifying organochlorine compounds like DDT in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.